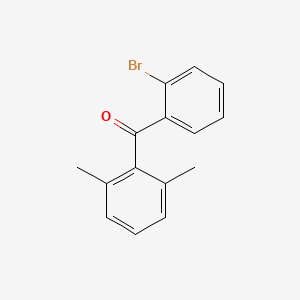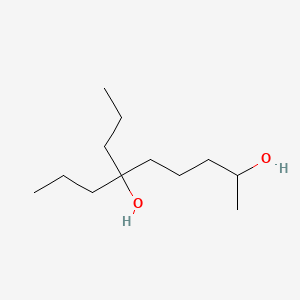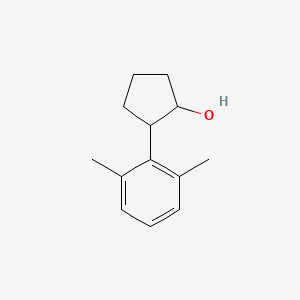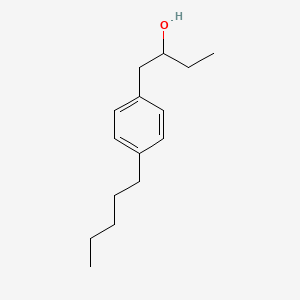
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol, also known as 2-(3,5-bis(trifluoromethyl)phenyl)cyclopentanol, is a novel compound with a wide range of applications in scientific research. It is a member of the phenyl cyclopentanol family, which are characterized by their unique structure and properties. This compound has been used in various fields of science, including organic synthesis, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is not well understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules and facilitate the formation of various compounds. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol are not well understood. However, it has been suggested that the compound may act as a proton donor, which could influence the activity of various enzymes and other proteins. Additionally, it has been suggested that the trifluoromethyl groups on the phenyl ring may act as electron-withdrawing groups, which could further increase the reactivity of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol in lab experiments include its high reactivity, its ability to act as a proton donor, and its availability in a variety of solvents. Additionally, the compound is relatively inexpensive and can be easily synthesized.
The limitations of using this compound in lab experiments include its low solubility in some solvents, its potential toxicity, and its potential to cause environmental contamination. Additionally, the compound is not very stable and may degrade over time.
Direcciones Futuras
The potential future directions for 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of science. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of this compound, as well as the development of new solvents and catalysts that could be used in its synthesis. Finally, further research could be conducted into the potential toxicity of this compound and its potential to cause environmental contamination.
Métodos De Síntesis
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is synthesized via a two-step process. In the first step, trifluoromethylphenylacetonitrile is reacted with cyclopentanol in the presence of a base catalyst to form the desired compound. In the second step, the product is purified by column chromatography. The overall yield of this reaction is typically high, ranging from 80-90%.
Aplicaciones Científicas De Investigación
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is used as a starting material for the synthesis of various heterocyclic compounds, such as tetrahydropyrans, pyrroles, and pyridines. In biochemistry, it is used as a reagent for the synthesis of various compounds, including peptides and proteins. In pharmacology, it is used as a starting material for the synthesis of various drugs, such as anticonvulsants, anti-inflammatories, and antineoplastic agents.
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O/c14-12(15,16)8-4-7(10-2-1-3-11(10)20)5-9(6-8)13(17,18)19/h4-6,10-11,20H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCCPSKDUOOTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














